
2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method involves the use of pyridine-4-carboxaldehyde and glycine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at room temperature, followed by acidification with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-4-yl)acetic acid
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Uniqueness
2-Amino-2-(pyridin-4-yl)acetic acid dihydrochloride is unique due to its specific structure, which combines an amino group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
Fórmula molecular |
C7H10Cl2N2O2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2-amino-2-pyridin-4-ylacetic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-1-3-9-4-2-5;;/h1-4,6H,8H2,(H,10,11);2*1H |
Clave InChI |
NHXRDPOOFIXDCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


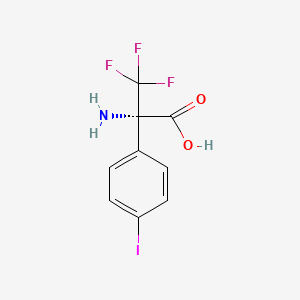
![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)

![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
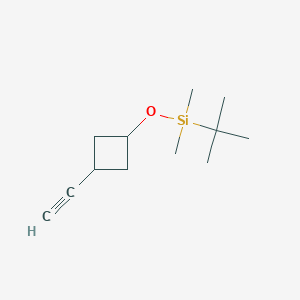
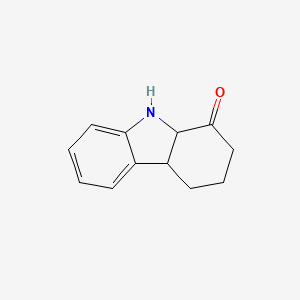

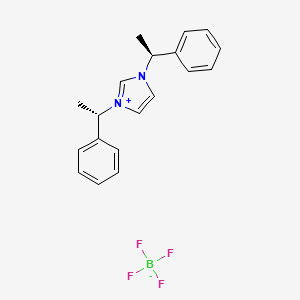
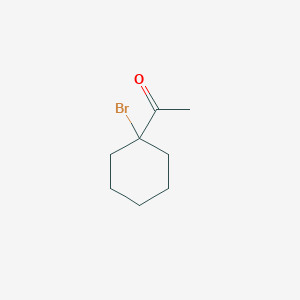
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)

